![molecular formula C18H17N3OS B2737565 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 328266-15-5](/img/structure/B2737565.png)
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide, also known as DTA-1, is a small molecule drug that has been extensively studied in scientific research for its potential therapeutic applications. DTA-1 belongs to the class of immunomodulatory drugs and has shown promising results in preclinical studies as a potential treatment for various autoimmune diseases and cancer.
Applications De Recherche Scientifique
Crystallographic Studies
A significant aspect of the research on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide involves its crystal structure analysis. Subasri et al. (2017) investigated the crystal structures of this compound, revealing that the pyrimidine ring inclines to the naphthalene ring system by a specific degree. This structural analysis is crucial for understanding the molecular interactions and properties of the compound. The molecules in the crystals are linked via N—H⋯N hydrogen bonds, forming inversion dimers with ring motifs, which is significant for the development of materials with specific crystalline properties (Subasri et al., 2017).
Pharmacological Evaluation
Another line of research focused on the synthesis and pharmacological evaluation of derivatives of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide as potential anticonvulsant agents. Severina et al. (2020) synthesized derivatives and evaluated their interaction with anticonvulsant biotargets through molecular docking methods. The study highlighted the moderate anticonvulsant activity of these derivatives in a pentylenetetrazole-induced seizure model in rats, providing insights into the potential therapeutic applications of these compounds (Severina et al., 2020).
Anti-Parkinson's Screening
Research by Gomathy et al. (2012) focused on synthesizing novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and studying their anti-Parkinson's activity. The compounds were synthesized and evaluated using in vitro and in vivo methods, showing significant anti-Parkinson's activity, especially in a 6-hydroxydopamine-lesioned rat model. This study contributes to the search for new therapeutic agents for Parkinson's disease (Gomathy et al., 2012).
Anti-HIV Drug Design
A study on the density functional theory (DFT) analysis of acetamide derivatives, including 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide, for anti-HIV drug design was conducted by Oftadeh et al. (2013). The research aimed to understand the local molecular properties of these compounds, highlighting their potential as anti-HIV drugs based on Fukui functions. This theoretical approach provides valuable insights into designing effective anti-HIV drugs with acetamide derivatives (Oftadeh et al., 2013).
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-10-13(2)20-18(19-12)23-11-17(22)21-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZZEKQGAHPYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.